molecular formula C13H16F2O2 B589104 Desfluoro Fluvoxketone CAS No. 1391053-78-3

Desfluoro Fluvoxketone

Cat. No. B589104
CAS RN: 1391053-78-3
M. Wt: 242.266
InChI Key: FWTUJBVMQULWOB-UHFFFAOYSA-N
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Description

Desfluoro Fluvoxketone is a biochemical compound with the molecular formula C13H16F2O2 and a molecular weight of 242.26 . It is used for proteomics research .

Scientific Research Applications

Analytical Separation and Detection

The study by Barhate et al. (2015) highlights the analytical challenges in separating fluorinated active pharmaceutical ingredients (APIs) from their desfluoro analogs due to their structural similarities. They developed a method using superficially porous particles (SPPs) functionalized with bonded chiral selectors for the ultrafast separation of fluoro/desfluoro APIs, demonstrating exceptional selectivity and efficiency. This technique allows for rapid and accurate identification and quantification of these compounds in pharmaceutical formulations, enhancing the quality control and safety evaluation of fluoro-containing drugs (Barhate et al., 2015).

Fluorous Chemistry in Biomolecular Applications

The unique properties of perfluorinated compounds have been leveraged in various biomolecular applications, as detailed by Cametti et al. (2012). Their review covers the basic concepts of fluorous chemistry and its implications in biomolecular fields, including the development of fluorous microarrays, protein property modification through the introduction of fluorous domains, and the applications of fluorine in (19)F-Magnetic Resonance Imaging ((19)F-MRI). This fluorous effect has paved the way for innovative approaches in biomolecular research and diagnostic imaging, offering new insights into molecular interactions and functionalities (Cametti et al., 2012).

Photocatalytic Applications

In environmental sciences, the use of desfluorinated compounds like ceria nanoparticles, as studied by Iqbal et al. (2020), for the photocatalytic degradation of pollutants under UV-C irradiation showcases the potential of desfluoro compounds in environmental remediation. Their research demonstrated that ceria nanoparticles synthesized using a deep eutectic solvent (DES) exhibited enhanced yield and stability, significantly improving the degradation efficiency of pollutants like flumequine. This suggests a promising avenue for the development of more effective and sustainable photocatalytic materials for water and air purification (Iqbal et al., 2020).

SuFEx Chemistry

The exploration of sulfur(VI) fluoride exchange (SuFEx) reactions, as discussed by Gao et al. (2017), in the synthesis of polysulfates and polysulfonates illustrates the utility of fluoro and desfluoro compounds in polymer science. Bifluoride salts were shown to catalyze SuFEx reactions efficiently, enabling the preparation of polysulfates and polysulfonates with high molecular weight and narrow polydispersity. This breakthrough has important implications for the development of new materials with exceptional mechanical properties for engineering applications (Gao et al., 2017).

Safety and Hazards

The safety and hazards associated with Desfluoro Fluvoxketone are not specified in the search results. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. A safety data sheet (SDS) would provide comprehensive information about the potential hazards, safe handling procedures, and emergency measures .

Mechanism of Action

Target of Action

Desfluoro Fluvoxketone primarily targets the sigma-1 receptor (S1R) , a chaperone protein located at the endoplasmic reticulum. S1R plays a crucial role in modulating cellular stress responses and maintaining cellular homeostasis .

Mode of Action

This compound interacts with S1R by binding to it with high affinity. This binding modulates the receptor’s activity, leading to the regulation of various cellular processes. The interaction enhances the receptor’s ability to modulate calcium signaling and protein folding, which are essential for cellular function and survival .

Biochemical Pathways

The activation of S1R by this compound affects several biochemical pathways:

Pharmacokinetics

This compound exhibits the following ADME properties:

Result of Action

At the molecular level, this compound’s activation of S1R leads to enhanced cellular resilience against stress, improved protein folding, and reduced inflammation. At the cellular level, these effects translate to increased cell survival, reduced apoptosis, and improved overall cellular function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTUJBVMQULWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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